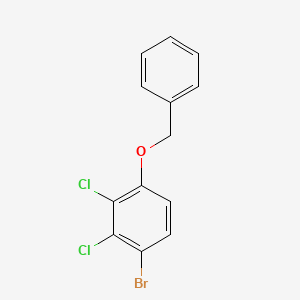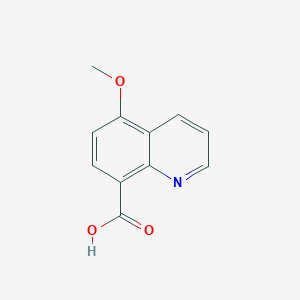
1-(4-Bromo-2-fluorobenzoyl)azetidin-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Bromo-2-fluorobenzoyl)azétidine-3-amine est un composé organique synthétique caractérisé par la présence d'un atome de brome, d'un atome de fluor et d'un cycle azétidine.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de 1-(4-bromo-2-fluorobenzoyl)azétidine-3-amine implique généralement plusieurs étapes :
Matériaux de départ : La synthèse commence avec le chlorure de 4-bromo-2-fluorobenzoyle et l'azétidine disponibles dans le commerce.
Conditions de réaction : La réaction est généralement effectuée en présence d'une base comme la triéthylamine ou la pyridine pour neutraliser l'acide chlorhydrique formé pendant la réaction.
Procédure : Le chlorure de 4-bromo-2-fluorobenzoyle est mis à réagir avec l'azétidine dans un solvant approprié comme le dichlorométhane ou le tétrahydrofurane à des conditions de température contrôlées (0-25 °C) pour obtenir le produit souhaité.
Méthodes de production industrielle
Dans un contexte industriel, la production de 1-(4-bromo-2-fluorobenzoyl)azétidine-3-amine peut impliquer :
Réacteurs à grande échelle : Utilisation de réacteurs à grande échelle pour traiter des quantités importantes de matières premières.
Systèmes à flux continu : Utilisation de systèmes à flux continu pour améliorer l'efficacité de la réaction et le rendement du produit.
Purification : Mise en œuvre de techniques de purification avancées telles que la recristallisation ou la chromatographie pour obtenir des produits de haute pureté.
Analyse Des Réactions Chimiques
Types de réactions
1-(4-Bromo-2-fluorobenzoyl)azétidine-3-amine peut subir diverses réactions chimiques, notamment :
Réactions de substitution : Les atomes de brome et de fluor peuvent être substitués par d'autres nucléophiles dans des conditions appropriées.
Oxydation et réduction : Le composé peut être oxydé ou réduit pour former différents dérivés.
Réactions de couplage : Il peut participer à des réactions de couplage pour former des molécules plus complexes.
Réactifs et conditions courants
Substitution : Des réactifs comme l'iodure de sodium dans l'acétone peuvent être utilisés pour des réactions d'échange d'halogènes.
Oxydation : Des agents oxydants tels que le permanganate de potassium ou le trioxyde de chrome peuvent être utilisés.
Réduction : Des agents réducteurs comme l'hydrure d'aluminium et de lithium ou le borohydrure de sodium sont couramment utilisés.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, les réactions de substitution peuvent donner différents dérivés halogénés, tandis que l'oxydation et la réduction peuvent conduire à différents composés fonctionnalisés.
Applications de la recherche scientifique
1-(4-Bromo-2-fluorobenzoyl)azétidine-3-amine a plusieurs applications de recherche scientifique :
Chimie médicinale : Il est exploré pour son potentiel en tant que pharmacophore dans la conception et le développement de médicaments, en particulier dans la synthèse de nouveaux agents thérapeutiques.
Science des matériaux : Le composé est étudié pour ses propriétés dans le développement de nouveaux matériaux ayant des caractéristiques électroniques ou optiques spécifiques.
Études biologiques : Les chercheurs étudient ses interactions avec des cibles biologiques pour comprendre son mécanisme d'action et ses effets biologiques potentiels.
Mécanisme d'action
Le mécanisme par lequel 1-(4-bromo-2-fluorobenzoyl)azétidine-3-amine exerce ses effets implique :
Cibles moléculaires : Le composé peut interagir avec des enzymes ou des récepteurs spécifiques dans les systèmes biologiques.
Voies : Il peut moduler diverses voies biochimiques, conduisant à des changements dans les fonctions cellulaires ou les processus de signalisation.
Applications De Recherche Scientifique
1-(4-Bromo-2-fluorobenzoyl)azetidin-3-amine has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design and development, particularly in the synthesis of novel therapeutic agents.
Material Science: The compound is studied for its properties in the development of new materials with specific electronic or optical characteristics.
Biological Studies: Researchers investigate its interactions with biological targets to understand its mechanism of action and potential biological effects.
Mécanisme D'action
The mechanism by which 1-(4-Bromo-2-fluorobenzoyl)azetidin-3-amine exerts its effects involves:
Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems.
Pathways: It can modulate various biochemical pathways, leading to changes in cellular functions or signaling processes.
Comparaison Avec Des Composés Similaires
Composés similaires
- 1-(4-Bromo-2-fluorobenzoyl)pyrrolidine
- 1-(4-Bromo-2-fluorobenzoyl)pipéridine
- 1-(4-Bromo-2-fluorobenzoyl)morpholine
Unicité
1-(4-Bromo-2-fluorobenzoyl)azétidine-3-amine est unique en raison de son cycle azétidine, qui confère des propriétés chimiques et physiques distinctes par rapport aux autres composés similaires. Cette unicité en fait un composé précieux pour des applications spécifiques dans la recherche et l'industrie.
Propriétés
Formule moléculaire |
C10H10BrFN2O |
|---|---|
Poids moléculaire |
273.10 g/mol |
Nom IUPAC |
(3-aminoazetidin-1-yl)-(4-bromo-2-fluorophenyl)methanone |
InChI |
InChI=1S/C10H10BrFN2O/c11-6-1-2-8(9(12)3-6)10(15)14-4-7(13)5-14/h1-3,7H,4-5,13H2 |
Clé InChI |
REVBLNGUTRHOBZ-UHFFFAOYSA-N |
SMILES canonique |
C1C(CN1C(=O)C2=C(C=C(C=C2)Br)F)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[3-(Trifluoromethyl)phenoxy]benzenecarbaldehyde oxime](/img/structure/B12088221.png)



![Benzene, 1,3-dibromo-5-(1,1-dimethylethyl)-2-[(trimethylsilyl)oxy]-](/img/structure/B12088239.png)

![[7-[[1-[1-(3-Hexyl-4-oxooxetan-2-yl)tridecan-2-yloxy]-4-methyl-1-oxopentan-2-yl]carbamoyl]-8-hydroxyhenicosan-10-yl] 2-formamido-4-methylpentanoate](/img/structure/B12088250.png)
![(Propan-2-yl)[1-(thiophen-2-yl)ethyl]amine](/img/structure/B12088256.png)


![2-(Benzylamino)-2-{3-fluorobicyclo[1.1.1]pentan-1-yl}acetic acid](/img/structure/B12088280.png)


